molecular formula C19H22ClNO B2930346 2-Chloro-N-(cyclohexylmethyl)-N-naphthalen-2-ylacetamide CAS No. 1397200-07-5

2-Chloro-N-(cyclohexylmethyl)-N-naphthalen-2-ylacetamide

Cat. No.: B2930346
CAS No.: 1397200-07-5
M. Wt: 315.84
InChI Key: GDDGLQSAJYLYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(cyclohexylmethyl)-N-naphthalen-2-ylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CCNA, and its chemical formula is C21H24ClNO. CCNA is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

CCNA has been shown to bind to the sigma-1 receptor with high affinity and selectivity. This binding results in the modulation of various cellular processes, including calcium signaling, ion channel activity, and protein-protein interactions. CCNA has also been shown to have neuroprotective effects in vitro and in vivo, which may be related to its ability to modulate the sigma-1 receptor.
Biochemical and Physiological Effects:
CCNA has been shown to modulate various cellular processes, including calcium signaling, ion channel activity, and protein-protein interactions. It has also been shown to have neuroprotective effects in vitro and in vivo. CCNA has been used to study the role of the sigma-1 receptor in various physiological and pathological conditions, including neurodegenerative diseases, pain, and addiction.

Advantages and Limitations for Lab Experiments

CCNA has several advantages for use in lab experiments. It is a highly selective ligand for the sigma-1 receptor, which allows for the specific modulation of this protein. CCNA is also relatively easy to synthesize with high purity and yield. However, CCNA has some limitations for lab experiments. It has low water solubility, which can limit its use in aqueous systems. CCNA also has limited stability in solution, which can affect its potency over time.

Future Directions

There are several future directions for the study of CCNA and the sigma-1 receptor. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. CCNA has been shown to have neuroprotective effects in vitro and in vivo, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is the role of the sigma-1 receptor in pain and addiction. CCNA has been shown to modulate pain and addiction-related behaviors in animal models, and further research could explore its potential as a therapeutic agent for these conditions. Finally, the development of new ligands for the sigma-1 receptor, based on the structure of CCNA, could lead to the discovery of new compounds with improved potency and selectivity.

Synthesis Methods

The synthesis of CCNA involves the reaction of 2-naphthylacetic acid with cyclohexylmethylamine in the presence of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then treated with chloroacetyl chloride to yield CCNA. This synthesis method has been optimized to produce high yields of CCNA with high purity.

Scientific Research Applications

CCNA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neurotransmission and neuroplasticity. CCNA has been used as a tool compound to study the sigma-1 receptor and its role in various physiological and pathological conditions.

Properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)-N-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO/c20-13-19(22)21(14-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)12-18/h4-5,8-12,15H,1-3,6-7,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDGLQSAJYLYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN(C2=CC3=CC=CC=C3C=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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